![molecular formula C9H7N3O2S B1518269 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1154009-60-5](/img/structure/B1518269.png)
2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a reagent used in the preparation of pyrimidine derivatives . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular formula of “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is C9H7N3O2S, and its molecular weight is 221.24 .Chemical Reactions Analysis
The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Physical And Chemical Properties Analysis
“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . Its SMILES string is O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 .Scientific Research Applications
Anti-Fibrotic Applications
The pyrimidine moiety is recognized for its wide range of pharmacological activities, including anti-fibrotic effects. Compounds with a pyrimidine core have been evaluated for their ability to inhibit fibrosis, particularly in hepatic stellate cells . This suggests that “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” could be a valuable scaffold for developing new anti-fibrotic medications.
Anti-Inflammatory Activities
Pyrimidine derivatives are known to exhibit significant anti-inflammatory properties. They work by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This compound could potentially be used to synthesize new anti-inflammatory drugs with enhanced activity and reduced toxicity.
Anticancer Research
Thiazolo[3,2-a]pyrimidine derivatives, particularly those with substitutions at the 2-position, have shown promise as scaffolds for anticancer drug design . The structural features of “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” make it a candidate for synthesizing novel compounds with potential anticancer activities.
Pharmaceutical Synthesis
As a synthetic intermediate, “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is useful for pharmaceutical synthesis. It can be employed to create a variety of compounds with diverse biological activities, serving as a building block in medicinal chemistry .
Safety and Hazards
Future Directions
Pyrimidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new effective methods for their synthesis is necessary . In particular, the anti-fibrotic activities of certain pyrimidine derivatives suggest that they might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7(14)4-6-5-15-9(12-6)8-10-2-1-3-11-8/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNCTDRICZVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
1154009-60-5 | |
Record name | 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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